7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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Overview
Description
7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in various research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-fluoro-3-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, blocking their activity and leading to the inhibition of cancer cell growth . Molecular docking studies have confirmed its binding affinity to these targets .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and have been studied for their kinase inhibitory activities.
[1,2,4]Triazolo[4,3-a]pyridin-3-ol: This compound is structurally similar but lacks the fluorine atom, which may affect its biological activity.
Uniqueness: The presence of the fluorine atom in 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine enhances its chemical stability and biological activity compared to its non-fluorinated counterparts . This makes it a unique and valuable compound for various research applications .
Properties
Molecular Formula |
C6H5FN4 |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
7-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C6H5FN4/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H,(H2,8,10) |
InChI Key |
XARSGWCDVWIVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2N)C=C1F |
Origin of Product |
United States |
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